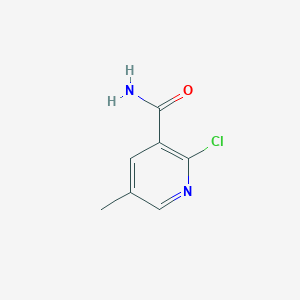

2-Chloro-5-methylnicotinamide

Beschreibung

2-Chloro-5-methylnicotinamide is a pyridine derivative featuring a chloro substituent at the 2-position, a methyl group at the 5-position, and an amide functional group. Pyridine derivatives are widely utilized in medicinal chemistry due to their bioactivity and versatility in organic synthesis .

Eigenschaften

IUPAC Name |

2-chloro-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYQNMBNIVTUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496639 | |

| Record name | 2-Chloro-5-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-45-1 | |

| Record name | 2-Chloro-5-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylnicotinamide typically involves the reaction of 2-chloronicotinic acid with methylamine. The process begins with the esterification of 2-chloronicotinic acid using methanol to form 2-chloronicotinic acid methyl ester. This intermediate is then subjected to aminolysis with methylamine to yield 2-Chloro-5-methylnicotinamide .

Industrial Production Methods

Industrial production of 2-Chloro-5-methylnicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of reactors for esterification and aminolysis reactions, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-methylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Formation of various substituted nicotinamides.

Oxidation: Formation of nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-methylnicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its role in modulating biological pathways and potential therapeutic applications.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological processes. The compound’s effects are mediated through its binding to nicotinamide receptors and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-5-methylnicotinamide with structurally related pyridine derivatives, focusing on substituents, functional groups, and applications.

Notes: *Data for 2-Chloro-5-methylnicotinamide is inferred from structural analogs.

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups :

- The chloro group in 2-Chloro-5-methylnicotinamide and its analogs is electron-withdrawing, directing electrophilic substitution to the 4-position. In contrast, the methyl group (electron-donating) at the 5-position enhances ring stability and may influence bioavailability .

- The nitro group in 2-Chloro-5-nitropyridine is strongly electron-withdrawing, increasing reactivity in reduction or nucleophilic substitution reactions compared to the amide or ester analogs .

Functional Group Impact: Amide vs. Ethyl 2-chloro-5-methylnicotinate, with an ester group, is more lipophilic, making it suitable as a precursor for prodrugs or further functionalization . Nitrile Group: 2-Amino-6-methylnicotinonitrile’s nitrile group introduces toxicity risks (e.g., cyanide release under specific conditions) but also enables click chemistry or cyclization reactions .

Biologische Aktivität

2-Chloro-5-methylnicotinamide (2C5MNA) is a derivative of nicotinamide, a compound known for its pivotal role in various biological processes. This article provides a detailed examination of the biological activity of 2C5MNA, including its mechanism of action, biochemical properties, effects on cellular metabolism, and pharmacokinetics. Additionally, relevant data tables and research findings are included to support the discussion.

Target of Action

2C5MNA primarily interacts with enzymes and proteins involved in cellular energy metabolism and DNA repair. Its structural similarity to nicotinamide allows it to participate in biochemical pathways that are crucial for maintaining cellular homeostasis.

Mode of Action

The compound functions by modulating the activity of nicotinamide adenine dinucleotide (NAD+) and its reduced forms (NADH and NADP+). These cofactors are essential for redox reactions within cells, influencing metabolic pathways related to energy production and cellular repair mechanisms.

2C5MNA exhibits significant biochemical properties that contribute to its biological activity:

- Interaction with NAD+ : The compound has been shown to interact with NAD+, affecting enzyme activity related to metabolic processes.

- Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it plays a role in the regulation of oxidative stress responses.

Pharmacokinetics

2C5MNA is characterized by:

- High Gastrointestinal Absorption : The compound is readily absorbed when administered orally, making it effective in various therapeutic applications.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests potential neuroprotective effects, which could be beneficial in neurological disorders.

Cellular Effects

The biological activity of 2C5MNA extends to various cellular effects:

- Impact on Cell Metabolism : At lower doses, it enhances cellular metabolism and stress responses. However, at higher concentrations, it may induce oxidative stress and cellular damage.

- Cytotoxicity Studies : In vitro studies have demonstrated varying levels of cytotoxicity against different cell lines, indicating its potential as an anticancer agent. Table 1 summarizes key findings from cytotoxicity assays.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 10.0 | Moderate cytotoxicity |

| MCF-7 | 15.0 | Significant growth inhibition |

| A549 | 12.5 | Induction of apoptosis |

Temporal Effects in Laboratory Settings

The stability and degradation of 2C5MNA under laboratory conditions can affect its long-term efficacy. Studies indicate that while it remains stable under certain conditions, prolonged exposure may lead to degradation products that could alter its biological activity.

Dosage Effects in Animal Models

Research has shown that dosage significantly influences the biological effects of 2C5MNA:

- Low Doses : Beneficial effects on metabolic pathways and cellular stress responses.

- High Doses : Potentially toxic effects leading to oxidative stress and damage to cellular structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.